2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid
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Overview
Description
2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid is a member of the fluoroquinolone family, which is known for its broad-spectrum antibacterial properties. This compound is characterized by the presence of a cyclopropyl group at the second position and a fluorine atom at the eighth position of the quinoline ring, along with a carboxylic acid group at the fourth position. The unique structural features of this compound contribute to its potent biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Gould-Jacobs reaction, where an aniline derivative undergoes cyclization in the presence of polyphosphoric acid . Another approach involves the Friedländer synthesis, which uses ortho-substituted aniline and an aldehyde or ketone with a reactive methylene group .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of transition metal catalysts and green chemistry protocols, such as ionic liquid-mediated reactions, are also explored to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It serves as a lead compound for the development of new antibacterial agents.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Uniqueness
2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which enhances its antibacterial activity and spectrum compared to other fluoroquinolones. The presence of the cyclopropyl group and the fluorine atom at specific positions contributes to its higher potency and reduced resistance development .
Properties
Molecular Formula |
C13H10FNO2 |
---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
2-cyclopropyl-8-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H10FNO2/c14-10-3-1-2-8-9(13(16)17)6-11(7-4-5-7)15-12(8)10/h1-3,6-7H,4-5H2,(H,16,17) |
InChI Key |
PNOZRMQXWSVAND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC=C3F)C(=C2)C(=O)O |
Origin of Product |
United States |
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